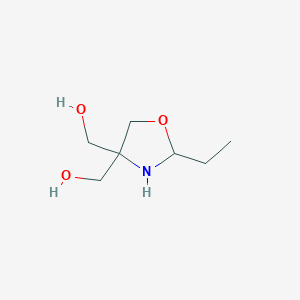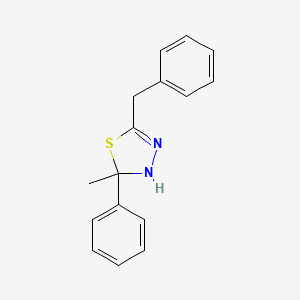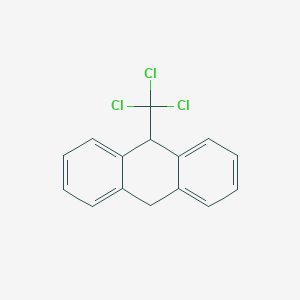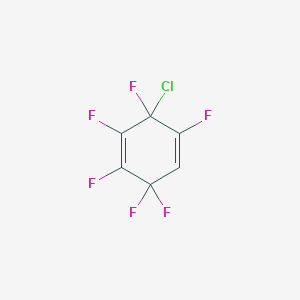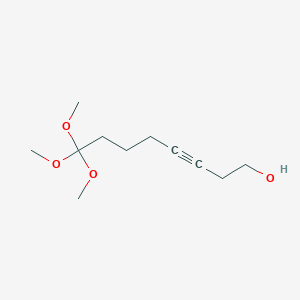
8,8,8-Trimethoxyoct-3-YN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8,8-Trimethoxyoct-3-YN-1-OL is an organic compound with the molecular formula C11H20O4 It is characterized by the presence of three methoxy groups attached to the eighth carbon of an octynol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8,8-Trimethoxyoct-3-YN-1-OL typically involves the alkylation of 3-octyn-1-ol with methoxy groups. One common method includes the reaction of 3-octyn-1-ol with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the trimethoxy derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8,8,8-Trimethoxyoct-3-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 8,8,8-trimethoxyoctanoic acid.
Reduction: Formation of 8,8,8-trimethoxyoctane.
Substitution: Formation of 8,8,8-trihalooct-3-YN-1-OL or 8,8,8-triaminooct-3-YN-1-OL.
Aplicaciones Científicas De Investigación
8,8,8-Trimethoxyoct-3-YN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8,8,8-Trimethoxyoct-3-YN-1-OL involves its interaction with specific molecular targets. The methoxy groups and the triple bond play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Octyn-3-ol: A structurally similar compound with a hydroxyl group at the third carbon and a triple bond.
3,4,5-Trimethoxyphenyl derivatives: Compounds with similar methoxy groups but different core structures.
Uniqueness
8,8,8-Trimethoxyoct-3-YN-1-OL is unique due to the specific positioning of the methoxy groups and the triple bond, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
88159-02-8 |
|---|---|
Fórmula molecular |
C11H20O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
8,8,8-trimethoxyoct-3-yn-1-ol |
InChI |
InChI=1S/C11H20O4/c1-13-11(14-2,15-3)9-7-5-4-6-8-10-12/h12H,5,7-10H2,1-3H3 |
Clave InChI |
VINBJWNLOLVNDI-UHFFFAOYSA-N |
SMILES canónico |
COC(CCCC#CCCO)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



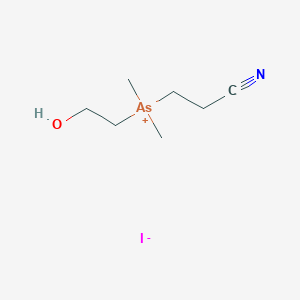
![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)
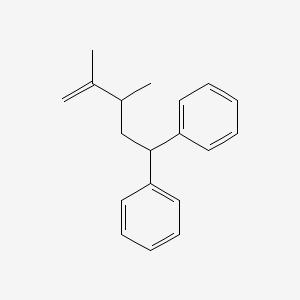
![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)
